![molecular formula C8H10FNO B1517423 (1s)-2-Amino-1-(4-Fluorophenyl)ethanol CAS No. 473552-27-1](/img/structure/B1517423.png)
(1s)-2-Amino-1-(4-Fluorophenyl)ethanol
Overview
Description
“(1s)-2-Amino-1-(4-Fluorophenyl)ethanol”, also known as “(S)-2-Amino-2-(4-fluorophenyl)ethanol”, is a chemical compound with the molecular formula C8H10FNO . It has a molecular weight of 155.17 . This compound is a solid at room temperature .
Synthesis Analysis
The synthesis of “(1s)-2-Amino-1-(4-Fluorophenyl)ethanol” can be achieved through the enantioselective reduction of 1-(4-fluorophenyl)ethanone . This process is catalyzed by P. crispum cells . The reaction allows obtaining (S)-(–)-1-(4-fluorophenyl)ethanol by bioreduction of 1-(4-fluorophenyl)ethanone in the presence of a P. crispum biocatalyst for 48 hours with a 46% yield (90% ee) .Molecular Structure Analysis
The InChI code for “(1s)-2-Amino-1-(4-Fluorophenyl)ethanol” is 1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 . The InChI key is SRQPEYLZIUEVIA-MRVPVSSYSA-N .Physical And Chemical Properties Analysis
“(1s)-2-Amino-1-(4-Fluorophenyl)ethanol” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Role in Synthesis and Catalysis
- (1S)-2-Amino-1-(4-Fluorophenyl)ethanol has been utilized in the synthesis of key intermediates for pharmaceutical compounds. For example, it has been employed in the enantioselective synthesis of antagonists for the CCR5 chemokine receptor, which are crucial for HIV infection prevention. The synthesis process involves bioreduction and can achieve high yields and optical purity under optimized conditions (ChemChemTech, 2022).
- The compound has also been part of studies focused on the development of new synthesis processes for key intermediates in cardiovascular drugs, showcasing its importance in medicinal chemistry (Chemistry World, 2013).
Fluorescence and Sensing Applications
- Research has explored the fluorescence properties of compounds related to (1S)-2-Amino-1-(4-Fluorophenyl)ethanol, particularly in the context of N-aryl-2-aminoquinolines. These studies shed light on the effect of different substituents on the fluorescence quantum yields, which has implications for biological and chemical sensing applications (Journal of Luminescence, 2019).
- A specific study highlighted the synthesis of a triphenylamine-functionalized material that showed superior sensitivity towards p-nitroaniline, a compound related to (1S)-2-Amino-1-(4-Fluorophenyl)ethanol, demonstrating the potential of these compounds in creating sensitive and selective sensors for nitroaromatic detection (Dalton transactions, 2018).
Mechanistic Insights and Chemical Interactions
- Studies on compounds related to (1S)-2-Amino-1-(4-Fluorophenyl)ethanol have also provided insights into the mechanisms of ruthenium-catalyzed hydrogen transfer reactions. Such research contributes to our understanding of catalytic processes and the development of more efficient catalysts (The Journal of Organic Chemistry, 2003).
- The coordination and fluorescence of specific probes in ternary Zn2+ complexes have been studied, offering valuable information on the use of related compounds in detecting intracellular Zn2+ levels. This research is crucial for advancing biochemical assays and understanding cellular processes (Journal of the American Chemical Society, 2003).
Safety and Hazards
properties
IUPAC Name |
(1S)-2-amino-1-(4-fluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKXWVNNGWDLMT-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1s)-2-Amino-1-(4-Fluorophenyl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.